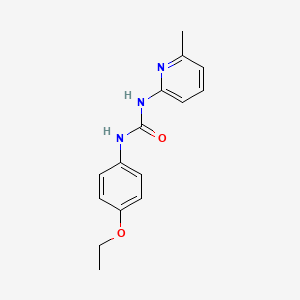
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide, also known as MDB or MDBCHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide exerts its effects through the modulation of ion channels, particularly the voltage-gated sodium channels (VGSCs). VGSCs are responsible for the initiation and propagation of action potentials in neurons, and their dysfunction has been implicated in various neurological disorders. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been shown to selectively inhibit VGSCs, leading to a decrease in the excitability of neurons and a reduction in the frequency and amplitude of action potentials.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, and anti-inflammatory properties. In animal models, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been shown to reduce the severity and frequency of seizures, alleviate pain, and reduce anxiety-like behavior. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide offers several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions and its relatively high cost may limit its use in certain experiments. Additionally, further studies are needed to fully understand the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide and its potential interactions with other drugs.
Orientations Futures
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has shown great promise as a potential therapeutic agent for various neurological and inflammatory disorders. Future research should focus on elucidating the underlying mechanisms of its effects, optimizing its pharmacological properties, and developing new derivatives with improved efficacy and selectivity. Additionally, further studies are needed to assess the safety and tolerability of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide in humans and to explore its potential applications in other fields, such as agriculture and environmental science.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with cyclohexylamine, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through column chromatography to obtain pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been shown to exhibit anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In drug discovery, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been used as a scaffold for the design of new compounds with improved pharmacological properties. In neuroscience, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide has been shown to modulate the activity of ion channels, which play a critical role in the transmission of nerve impulses.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(11-4-2-1-3-5-11)16-12-6-7-13-14(10-12)19-9-8-18-13/h6-7,10-11H,1-5,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJMRZFZRUBDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B5685291.png)

![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685327.png)


![3-acetyl-6-methyl-4-[(2-phenylethyl)amino]-2H-pyran-2-one](/img/structure/B5685343.png)


![N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685377.png)
![2-[(2-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5685391.png)